molecular formula C18H25BN2O4 B580471 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate CAS No. 1174038-67-5

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

Cat. No. B580471
M. Wt: 344.218
InChI Key: PLTWOZMQRQBRMO-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate” is a chemical compound with the empirical formula C21H33BN2O5 . It is a solid substance and is an important intermediate in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyridine core, a tert-butyl carboxylate group, and a tetramethyl dioxaborolane group .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 404.31 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : A study focused on synthesizing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds such as crizotinib. The synthesis involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and confirmed the structure through MS and 1 HNMR spectrum (Kong et al., 2016).

  • Crystal Structure and DFT Study : Another study synthesized tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, significant in 1H-indazole derivatives, and analyzed its structure using X-ray diffraction and density functional theory (DFT). This study offers insights into the crystallographic and conformational analysis of similar compounds (Ye et al., 2021).

  • Application in Polymer Synthesis : A research discussed the synthesis of deeply colored polymers containing isoDPP units, where tert-butyl compounds played a role in the polymerization process. This highlights the utility of such compounds in polymer science (Welterlich, Charov, & Tieke, 2012).

Chemical Properties and Applications

  • Vibrational Properties Analysis : Another paper detailed the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, emphasizing on the crystal structure, theoretical calculations, and vibrational properties analysis. This demonstrates the versatility of tert-butyl compounds in synthesizing complex molecules with specific properties (Chen et al., 2021).

  • Physicochemical Property Investigation : A study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds provided insight into their physicochemical properties using DFT, highlighting their potential in various chemical applications (Huang et al., 2021).

  • Coupling Reactions : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound, was used in palladium-catalyzed coupling reactions with arylboronic acids, demonstrating its significance in organic synthesis (Wustrow & Wise, 1991).

Future Directions

The future directions for this compound are not specified in the search results. Given its role as an intermediate in the synthesis of biologically active compounds , it’s likely that future research could involve its use in the development of new pharmaceuticals or other chemical products.

properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-8-9-20-10-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTWOZMQRQBRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

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